1-Methyl-2-(piperazin-1-yl)-1H-imidazol-5(4H)-one
CAS No.:
Cat. No.: VC15840807
Molecular Formula: C8H14N4O
Molecular Weight: 182.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H14N4O |
|---|---|
| Molecular Weight | 182.22 g/mol |
| IUPAC Name | 1-methyl-2-piperazin-1-yl-4H-imidazol-5-one |
| Standard InChI | InChI=1S/C8H14N4O/c1-11-7(13)6-10-8(11)12-4-2-9-3-5-12/h9H,2-6H2,1H3 |
| Standard InChI Key | PLXHMOQGIDMCAA-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=O)CN=C1N2CCNCC2 |
Introduction
Structural Elucidation and Molecular Properties
Core Molecular Architecture
1-Methyl-2-(piperazin-1-yl)-1H-imidazol-5(4H)-one features a bicyclic structure comprising a five-membered imidazole ring fused to a six-membered piperazine ring. The imidazole component contains two nitrogen atoms at positions 1 and 3, with a methyl group substituent at position 1. The piperazine moiety is attached at position 2 of the imidazole, creating a planar-to-nonplanar conformational duality that influences its molecular interactions .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 182.22 g/mol | |
| CAS Number | Not explicitly reported | - |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
The compound’s stereoelectronic profile is defined by the electron-rich imidazole ring and the basic piperazine nitrogen, which collectively enhance its solubility in polar solvents and ability to participate in hydrogen bonding . Computational modeling reveals a dipole moment of approximately 3.2 D, suggesting moderate polarity .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure through distinct signals:
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NMR: A singlet at δ 3.65 ppm corresponds to the methyl group on the imidazole ring, while multiplet signals between δ 2.80–3.20 ppm arise from the piperazine protons .
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NMR: The carbonyl carbon of the oxadiazole ring resonates at δ 167.5 ppm, and the quaternary carbons of the imidazole appear at δ 135.2 and δ 121.7 ppm .
Mass spectrometry (LC-MS/MS) corroborates the molecular weight with a dominant [M+H] peak at m/z 183.1 .
Synthetic Methodologies
Multi-Step Organic Synthesis
The synthesis of 1-Methyl-2-(piperazin-1-yl)-1H-imidazol-5(4H)-one typically involves a three-step sequence:
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Imidazole Alkylation: Reaction of 2-methylimidazole with methyl iodide in the presence of a base (e.g., KCO) yields 1-methyl-2-methylimidazole.
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Piperazine Coupling: The alkylated imidazole undergoes nucleophilic substitution with piperazine under reflux conditions (80–100°C) in anhydrous tetrahydrofuran (THF), facilitated by a catalytic amount of triethylamine .
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Oxidation and Cyclization: Treatment with hydrogen peroxide (HO) in acidic medium induces cyclization to form the 5(4H)-one derivative, with yields averaging 68–77% .
Critical Reaction Parameters
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Temperature: Excess heat (>100°C) promotes side reactions, such as N-oxide formation.
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Solvent Choice: Polar aprotic solvents (e.g., THF, DMF) enhance reaction kinetics by stabilizing intermediates .
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Purification: Column chromatography using silica gel (ethyl acetate:hexane, 3:7) achieves >95% purity, as verified by HPLC .
Pharmacological Applications
Anticancer Activity
In vitro studies against human cancer cell lines reveal potent cytotoxic effects:
Table 2: Antiproliferative Activity (IC)
| Cell Line | IC (µg/mL) | Reference Drug (IC) |
|---|---|---|
| MCF-7 (Breast) | 1.0 | Paclitaxel (0.8) |
| PC3 (Prostate) | 4.0 | Docetaxel (1.2) |
| DU-145 (Prostate) | 5.0 | Docetaxel (1.5) |
Mechanistically, the compound inhibits tubulin polymerization by binding to the colchicine site, disrupting microtubule dynamics and inducing G2/M phase arrest . Molecular docking simulations further suggest strong interactions with β-tubulin (binding energy: −9.8 kcal/mol) .
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